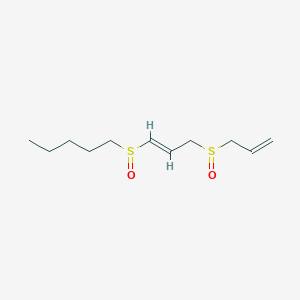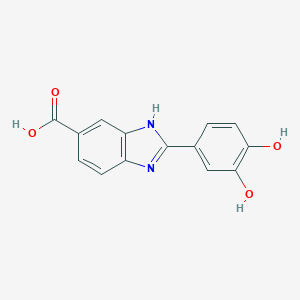![molecular formula C19H17NO2 B221874 trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine CAS No. 160637-28-5](/img/structure/B221874.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research as a carcinogen and mutagen. DMBA is a potent inducer of tumors in various animal models and has been used extensively to study the mechanisms of chemical carcinogenesis.
Mécanisme D'action
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is a potent carcinogen that induces DNA damage through the formation of reactive metabolites. The reactive metabolites of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can form covalent adducts with DNA, leading to mutations and chromosomal aberrations. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce oxidative stress, which can further damage DNA and other cellular components. The DNA damage induced by trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to the development of tumors.
Biochemical and Physiological Effects
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce a wide range of biochemical and physiological effects in various animal models. It can induce oxidative stress, inflammation, and DNA damage in various tissues, including the liver, lung, skin, and mammary gland. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce the expression of various genes involved in the regulation of cell growth, apoptosis, and DNA repair. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce changes in the expression of various proteins involved in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has several advantages as a research tool, including its potency as a carcinogen and its ability to induce tumors in various animal models. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine is also relatively easy to synthesize and has a long shelf life. However, trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine also has several limitations, including its toxicity and potential for bioaccumulation. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can also induce tumors at multiple sites, making it difficult to study the specific mechanisms of tumor development.
Orientations Futures
There are several future directions for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research, including the development of new animal models for studying the mechanisms of chemical carcinogenesis, the identification of new biomarkers for trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine exposure and toxicity, and the development of new strategies for preventing and treating trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine-induced tumors. Other future directions include the study of the effects of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine on epigenetic modifications and the use of trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine as a tool for studying the role of the microbiome in cancer development. Overall, trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine research continues to be an important area of study for understanding the mechanisms of chemical carcinogenesis and developing new strategies for cancer prevention and treatment.
Méthodes De Synthèse
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine can be synthesized through several methods, including the cyclization of 2,7-dimethylnaphthalene-1,8-diol, the oxidation of 2,7-dimethylnaphthalene, and the cyclization of 3,4-dihydroxy-7,9-dimethylbenz[a]anthracene. The most commonly used method is the cyclization of 2,7-dimethylnaphthalene-1,8-diol, which involves the condensation of the diol with sulfuric acid to form the corresponding benz[c]acridine.
Applications De Recherche Scientifique
Trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been widely used in scientific research as a carcinogen and mutagen. It has been used to study the mechanisms of chemical carcinogenesis, including the initiation, promotion, and progression of tumors. trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine has been shown to induce tumors in various animal models, including mice, rats, and hamsters. It has been used to study the molecular mechanisms of cancer development, including DNA damage, DNA repair, cell cycle regulation, apoptosis, and signal transduction pathways.
Propriétés
Numéro CAS |
160637-28-5 |
|---|---|
Nom du produit |
trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
(3S,4S)-7,9-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-7-16-15(9-10)11(2)12-4-5-14-13(18(12)20-16)6-8-17(21)19(14)22/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
Clé InChI |
UJLYFRKAQBARPJ-HKUYNNGSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)[C@@H]([C@H](C=C4)O)O |
SMILES |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3C4=C(C=CC3=C2C)C(C(C=C4)O)O |
Synonymes |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
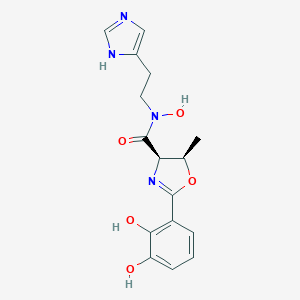

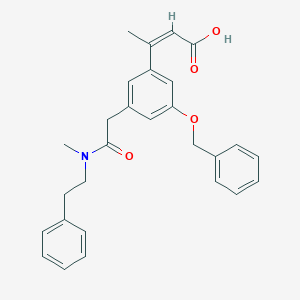
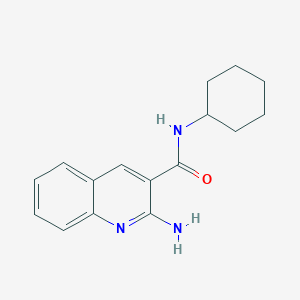
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
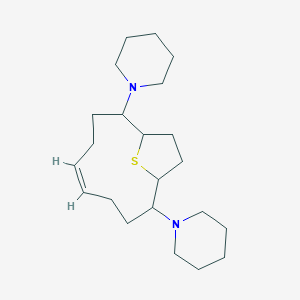
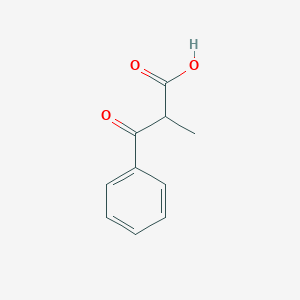
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
